molecular formula C7H5ClN2O B1628619 4-Chloro-6-methylfuro[2,3-d]pyrimidine CAS No. 24889-21-2

4-Chloro-6-methylfuro[2,3-d]pyrimidine

Cat. No. B1628619
CAS RN: 24889-21-2
M. Wt: 168.58 g/mol
InChI Key: SGADWDZEFVJPHP-UHFFFAOYSA-N
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Description

4-Chloro-6-methylfuro[2,3-d]pyrimidine is a chemical compound with a molecular weight of 168.58 . It is part of the pyrimidine family, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrimidines display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of a series of 4-alkylamino-7-methyl analogs of tubercidin from 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine has been described . The synthesis process involves methylation of 4-chloro-7H-pyrrolo-[2,3-d]pyrimidine (VI) with methyl iodide .


Molecular Structure Analysis

The molecular structure of 4-Chloro-6-methylfuro[2,3-d]pyrimidine is C7H5ClN2O . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .


Chemical Reactions Analysis

Pyrimidines demonstrate reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions .


Physical And Chemical Properties Analysis

4-Chloro-6-methylfuro[2,3-d]pyrimidine appears as a solid . It has a boiling point of 257.6±35.0C at 760 mmHg .

Scientific Research Applications

Anticancer Research

4-Chloro-6-methylfuro[2,3-d]pyrimidine derivatives have been investigated for their potential as anticancer agents. A study designed and synthesized 4-substituted 5-methyl-furo[2,3-d]pyrimidines, demonstrating potent microtubule depolymerizing activities and antitumor effects, particularly in overcoming drug resistance mechanisms in cancer cells (R. K. V. Devambatla et al., 2016).

Synthesis of Novel Compounds

4-Chloro-6-methylfuro[2,3-d]pyrimidine has been utilized in synthesizing new pyrrolo[2,3-d]pyrimidines. These compounds have potential applications in various fields, including medicine and nonlinear optics (A. Hussain et al., 2020).

Crystal and Molecular Structure Analysis

Research has been conducted on the crystal and molecular structures of pyrimidine derivatives, including 4-Chloro-6-methylfuro[2,3-d]pyrimidine. Such studies are significant in understanding the electronic structures and potential pharmacological applications (Jorge Trilleras et al., 2009).

Interaction with DNA

Studies on derivatives of 4-Chloro-6-methylfuro[2,3-d]pyrimidine have shown their potential to interact with DNA, which is crucial for developing new drugs and understanding drug-DNA interactions (Huaihong Zhang et al., 2013).

Radioprotective and Antitumor Activity

Novel thieno[2,3-d]pyrimidine derivatives, synthesized from 4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine, have shown promising radioprotective and antitumor activities. This illustrates the compound's potential in therapeutic applications (S. Alqasoumi et al., 2009).

Isostructural Co-Crystal Design

Research on isostructural co-crystals involving 2-amino-4-chloro-6-methyl pyrimidine has led to advances in crystal engineering and pharmaceutical design (Samuel Ebenezer et al., 2011).

Synthesis of Anticancer Intermediates

4-Chloro-6-methylfuro[2,3-d]pyrimidine has been used in the synthesis of intermediates for small molecule anticancer drugs, showing its importance in pharmaceutical research and development (Zhihui Zhou et al., 2019).

Pharmacological Properties

Studies have shown that 4-Chloro-6-methylfuro[2,3-d]pyrimidine derivatives can be intermediates for substances with pharmacological properties, demonstrating the compound's versatility in drug development (V. A. Ogurtsov et al., 2021).

Mechanism of Action

While the specific mechanism of action for 4-Chloro-6-methylfuro[2,3-d]pyrimidine is not mentioned in the search results, pyrimidines in general have been found to exhibit their pharmacological effects through their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Future Directions

While specific future directions for 4-Chloro-6-methylfuro[2,3-d]pyrimidine are not mentioned in the search results, there is considerable interest in the synthesis and evaluation of pyrimidine analogs due to their wide range of pharmacological effects . This suggests that future research may focus on developing new pyrimidines with enhanced activities and minimal toxicity .

properties

IUPAC Name

4-chloro-6-methylfuro[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O/c1-4-2-5-6(8)9-3-10-7(5)11-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGADWDZEFVJPHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(O1)N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10597193
Record name 4-Chloro-6-methylfuro[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10597193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-methylfuro[2,3-d]pyrimidine

CAS RN

24889-21-2
Record name 4-Chloro-6-methylfuro[2,3-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24889-21-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-6-methylfuro[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10597193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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